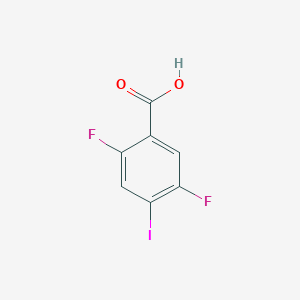

2,5-Difluoro-4-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCOIEWOMPAZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Difluoro-4-iodobenzoic acid CAS number and structure

An In-Depth Technical Guide to 2,5-Difluoro-4-iodobenzoic Acid: Synthesis, Properties, and Applications

Introduction

2,5-Difluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional structure, featuring a carboxylic acid group, two fluorine atoms, and a reactive iodine atom, makes it a highly versatile synthetic building block. The fluorine substituents are known to enhance metabolic stability and modulate the electronic properties of molecules, while the iodine atom serves as a crucial handle for carbon-carbon bond formation via cross-coupling reactions. This guide provides a comprehensive overview of the compound's structure, properties, synthesis, and key applications, with a focus on its role in drug discovery and development.

Core Identification and Physicochemical Properties

While a unique CAS number for 2,5-Difluoro-4-iodobenzoic acid is not consistently cited across major chemical databases, its identity is defined by its chemical structure. For the purpose of this guide, we will refer to the structure and properties derived from established chemical principles and data from its close isomers and analogs.

IUPAC Name: 2,5-Difluoro-4-iodobenzoic acid Molecular Formula: C₇H₃F₂IO₂ Molecular Weight: 284.00 g/mol

Chemical Structure: The molecule consists of a benzene ring substituted with a carboxylic acid group at position 1, fluorine atoms at positions 2 and 5, and an iodine atom at position 4.

Table 1: Physicochemical Properties (Estimated and from Analogs)

| Property | Value | Source / Analog |

| Physical Form | Expected to be a solid, likely a white or off-white powder. | Based on analogs like 2,4-Difluoro-5-iodobenzoic acid |

| Melting Point | 151-152 °C | Value for 2,4-Difluoro-5-iodobenzoic acid |

| Boiling Point | ~318.9 °C at 760 mmHg (Predicted) | Value for 2,4-Difluoro-5-iodobenzoic acid |

| pKa (Acidic) | ~3.33 (Predicted) | Value for 2,5-Difluorobenzoic acid[1] |

| LogP (Octanol-Water) | ~1.85 (Predicted) | Value for 2,5-Difluorobenzoic acid[1] |

Synthesis and Mechanistic Insights

The synthesis of substituted benzoic acids like 2,5-Difluoro-4-iodobenzoic acid often involves a multi-step process. A plausible and efficient laboratory-scale synthesis can be adapted from established protocols for similar halogenated aromatics, such as the preparation of 4-bromo-2,5-difluorobenzoic acid[2]. This route involves a directed ortho-metalation followed by carboxylation.

Proposed Synthetic Pathway:

The synthesis would logically start from 1,4-difluoro-2-iodobenzene. The key steps are lithiation followed by quenching with carbon dioxide.

Step-by-Step Experimental Protocol:

-

Reaction Setup: A solution of 1,4-difluoro-2-iodobenzene in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The n-BuLi acts as a strong base, selectively abstracting the proton at the 5-position, which is the most acidic proton due to the ortho-directing and activating effects of the adjacent fluorine and iodine atoms. The reaction is stirred at this low temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Carboxylation: Solid carbon dioxide (dry ice) is added in excess to the reaction mixture. The highly nucleophilic lithiated aromatic ring attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

-

Workup and Isolation: The reaction is allowed to warm to room temperature. An aqueous acid solution (e.g., 1 M HCl) is then added to protonate the carboxylate salt, precipitating the desired 2,5-Difluoro-4-iodobenzoic acid. The product can then be extracted with an organic solvent, washed, dried, and purified by recrystallization.

Causality and Experimental Choices:

-

Low Temperature (-78 °C): This is critical to prevent side reactions, such as the degradation of the organolithium intermediate and potential reactions with the solvent (THF).

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and other protic sources. All glassware must be dry, and solvents must be anhydrous to prevent quenching the reagent.

-

Inert Atmosphere: This prevents the organolithium intermediate from reacting with oxygen or moisture from the air.

Caption: Proposed synthetic workflow for 2,5-Difluoro-4-iodobenzoic acid.

Applications in Research and Drug Development

The unique arrangement of functional groups in 2,5-Difluoro-4-iodobenzoic acid makes it a valuable building block for synthesizing complex molecules, particularly active pharmaceutical ingredients (APIs).

-

Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., palladium). This enables its use in a variety of powerful cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds[3]. This is a cornerstone of modern medicinal chemistry for assembling complex molecular scaffolds.

-

Pharmaceutical Intermediates: Halogenated benzoic acids are critical intermediates in the synthesis of numerous drugs. For instance, related structures are used to produce quinolone carboxylic acid derivatives, which are potent antibacterial agents[4][5]. They also serve as precursors for anticancer agents and GPR119 agonists used in metabolic disease research[2][4].

-

Fragment-Based Drug Design (FBDD): The compound itself can be used as a "fragment" in FBDD. The fluorine atoms can form favorable interactions with protein targets and improve metabolic stability, while the carboxylic acid provides a strong hydrogen bonding point and a handle for further chemical elaboration.

Caption: Key application areas for 2,5-Difluoro-4-iodobenzoic acid.

Safety and Handling

Table 2: GHS Hazard Information (Anticipated)

| Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity (Oral), Skin Irritation, Eye Irritation | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing[6].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[6].

Conclusion

2,5-Difluoro-4-iodobenzoic acid stands out as a strategically important building block in synthetic organic chemistry. Its well-defined reactive sites—the carboxylic acid for amide coupling and derivatization, the iodine for cross-coupling, and the fluorine atoms for modulating bioactivity—provide a powerful toolkit for the synthesis of novel compounds. For researchers in drug discovery, this molecule offers a direct route to creating complex and potentially therapeutic agents. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in both academic and industrial research.

References

-

U.S. Environmental Protection Agency (EPA). 2,5-Difluorobenzoic acid Properties. [Link]

-

National Center for Biotechnology Information (NCBI). 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem. [Link]

- Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet - 2-Iodobenzoic acid(o-). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: Properties and Applications of 2,5-Difluoro-4-nitrobenzoic Acid. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Wikipedia. 4-Iodobenzoic acid. [Link]

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

-

PubChem. 2,5-Difluorobenzoic acid, 4-dodecyl ester | C19H28F2O2 | CID 91717406. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. [Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Characterization of 2,5-Difluoro-4-iodobenzoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Difluoro-4-iodobenzoic acid, a halogenated aromatic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific isomer, this document leverages advanced predictive modeling and comparative analysis with structurally related compounds to offer an in-depth characterization. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the structural basis for the expected spectral features, and provide robust, field-proven protocols for data acquisition. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, identification, and application of this and similar molecules.

Introduction: The Structural and Spectroscopic Landscape

2,5-Difluoro-4-iodobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique substitution pattern—two electron-withdrawing fluorine atoms, a bulky iodine atom, and a carboxylic acid group—creates a distinct electronic and steric environment. These features are directly reflected in its spectroscopic fingerprint, making techniques like NMR, IR, and MS indispensable for its unambiguous identification and characterization.

Understanding the interplay of these substituents is critical. The fluorine atoms and the carboxylic acid group are strongly electron-withdrawing, which will significantly influence the chemical shifts of nearby nuclei in NMR spectroscopy. The iodine atom, while less electronegative, introduces significant mass and a potential fragmentation point in mass spectrometry. In IR spectroscopy, the characteristic vibrations of the carboxylic acid and the aromatic ring will be modulated by this substitution pattern.

This guide will proceed with a detailed, technique-by-technique analysis of the predicted spectroscopic data, grounded in the fundamental principles of each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,5-Difluoro-4-iodobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons. The chemical shifts are predicted to be in the downfield region, typical for aromatic protons, and will be influenced by the adjacent electron-withdrawing fluorine and carboxyl groups.

Table 1: Predicted ¹H NMR Data for 2,5-Difluoro-4-iodobenzoic Acid

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.1 | Doublet of doublets (dd) | ~ 8-9 Hz (³J H-F), ~ 2-3 Hz (⁴J H-H) | H-6 |

| ~ 7.4 - 7.6 | Doublet of doublets (dd) | ~ 8-9 Hz (³J H-F), ~ 2-3 Hz (⁴J H-H) | H-3 |

| ~ 10 - 13 | Broad singlet (br s) | - | COOH |

-

Expert Insight: The proton at position 6 (H-6) is expected to be the most downfield due to the deshielding effects of the adjacent iodine and the para carboxylic acid group. The proton at position 3 (H-3) will also be downfield, influenced by the ortho fluorine and the meta iodine. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached halogens and the carboxyl group.

Table 2: Predicted ¹³C NMR Data for 2,5-Difluoro-4-iodobenzoic Acid

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O |

| ~ 160 - 165 (d, ¹J C-F ≈ 250 Hz) | C-2 |

| ~ 155 - 160 (d, ¹J C-F ≈ 250 Hz) | C-5 |

| ~ 135 - 140 | C-6 |

| ~ 125 - 130 | C-1 |

| ~ 120 - 125 | C-3 |

| ~ 90 - 95 | C-4 |

-

Expert Insight: The carbons directly bonded to fluorine (C-2 and C-5) will exhibit large one-bond coupling constants (¹J C-F) and will be significantly downfield. The carbon bearing the iodine atom (C-4) is expected to be shifted upfield due to the "heavy atom effect". The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[1] For this molecule, two distinct signals are expected.

Table 3: Predicted ¹⁹F NMR Data for 2,5-Difluoro-4-iodobenzoic Acid

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -120 | Doublet | F at C-2 |

| ~ -115 to -125 | Doublet | F at C-5 |

-

Expert Insight: The chemical shifts of fluorine are highly dependent on their electronic environment. The two fluorine atoms are in different positions relative to the iodine and carboxylic acid groups, which should result in slightly different chemical shifts. They will likely appear as doublets due to coupling with each other.

NMR Experimental Protocol

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2,5-Difluoro-4-iodobenzoic acid will be dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring.

Table 4: Predicted FT-IR Data for 2,5-Difluoro-4-iodobenzoic Acid

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of hydrogen-bonded carboxylic acid |

| ~1700 | Strong, Sharp | C=O stretch of the carboxylic acid |

| ~1600, ~1475 | Medium | C=C stretching in the aromatic ring |

| ~1200-1300 | Strong | C-O stretch and O-H bend of carboxylic acid |

| ~1100-1200 | Strong | C-F stretch |

| Below 600 | Weak-Medium | C-I stretch |

-

Expert Insight: The most prominent feature will be the very broad O-H stretch of the carboxylic acid dimer, which often overlaps with C-H stretches. The sharp and intense carbonyl (C=O) peak around 1700 cm⁻¹ is a clear indicator of the carboxylic acid. The strong C-F stretching bands are also a key diagnostic feature for this molecule.

FT-IR Experimental Protocol (KBr Pellet Method)

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For 2,5-Difluoro-4-iodobenzoic acid, electron ionization (EI) is a common technique.

Table 5: Predicted Mass Spectrometry Data for 2,5-Difluoro-4-iodobenzoic Acid

| m/z | Predicted Identity | Notes |

| 284 | [M]⁺ | Molecular ion peak. Expected to be of moderate to strong intensity. |

| 267 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |

| 239 | [M - COOH]⁺ | Loss of the entire carboxylic acid group. |

| 112 | [C₆H₂F₂]⁺ | Fragment corresponding to the difluorophenyl cation after loss of I and COOH. |

| 77 | [C₆H₅]⁺ | A common fragment for substituted benzenes, though less likely here due to the substituents. |

-

Expert Insight: The molecular ion peak at m/z 284 will confirm the molecular formula. Aromatic carboxylic acids typically show a prominent peak corresponding to the loss of the hydroxyl group (M-17).[2] Another significant fragmentation pathway is the loss of the entire carboxyl group (M-45).[2] The presence of iodine will also lead to characteristic fragmentation patterns.

MS Experimental Protocol (Electron Ionization)

Caption: Workflow for Mass Spectrometry data acquisition using EI.

Conclusion

The spectroscopic characterization of 2,5-Difluoro-4-iodobenzoic acid reveals a set of distinct and interpretable features across NMR, IR, and MS techniques. While experimental data is not widely available, predictive models and comparison with related structures provide a robust framework for its identification. The combination of downfield aromatic signals in ¹H NMR, characteristic C-F and C-I shifts in ¹³C NMR, and unique signals in ¹⁹F NMR provides a comprehensive structural fingerprint. This is complemented by the clear functional group information from FT-IR and the molecular weight and fragmentation data from mass spectrometry. The protocols and interpretations provided in this guide offer a solid foundation for researchers working with this and other complex halogenated aromatic compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ACD/Labs. (n.d.). NMR Prediction Software. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-iodo-. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2,5-Difluoro-4-iodobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-iodobenzoic acid is a halogenated benzoic acid derivative that serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including a carboxylic acid group, two fluorine atoms, and an iodine atom, impart unique physicochemical properties that are of significant interest in the design of novel pharmaceutical agents and functional materials. An in-depth understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development, from early-stage screening to formulation and manufacturing.

This technical guide provides a comprehensive overview of the solubility and stability of 2,5-Difluoro-4-iodobenzoic acid. It is designed to offer researchers and drug development professionals the foundational knowledge and practical methodologies required to handle and characterize this compound effectively. The guide covers theoretical considerations, detailed experimental protocols, and data interpretation, underpinned by scientific principles and regulatory expectations.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2,5-Difluoro-4-iodobenzoic acid is essential for predicting its behavior in various experimental and physiological systems.

| Property | Value | Source |

| Molecular Formula | C7H3F2IO2 | [1] |

| Molecular Weight | 283.99 g/mol | [1] |

| Melting Point | 151-152°C | [2] |

| pKa (Predicted) | 3.68 ± 0.10 | [3] |

| Physical Form | Solid | [2] |

The presence of the electron-withdrawing fluorine and iodine atoms influences the acidity of the carboxylic acid group, as reflected in its predicted pKa. This, in turn, has significant implications for its solubility in aqueous solutions at different pH values.

Solubility Profiling

Solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

Theoretical Considerations

The solubility of 2,5-Difluoro-4-iodobenzoic acid is governed by the interplay of its functional groups with the solvent. The polar carboxylic acid group can engage in hydrogen bonding with protic solvents, while the aromatic ring and halogen substituents contribute to its lipophilicity. As a weak acid, its solubility in aqueous media is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation: Add an excess amount of 2,5-Difluoro-4-iodobenzoic acid to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline at various pHs, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility in Various Solvents

While specific quantitative solubility data for 2,5-Difluoro-4-iodobenzoic acid in a wide range of organic solvents is not extensively published, qualitative information and data for analogous compounds can guide solvent selection. For instance, benzoic acid and its derivatives are generally soluble in polar organic solvents.[4][5] 2-Iodobenzoic acid is reported to be soluble in ethanol, methanol, acetone, and ether, while being sparingly soluble in water.[6]

pH-Dependent Solubility

Given its acidic nature, the aqueous solubility of 2,5-Difluoro-4-iodobenzoic acid is expected to increase as the pH of the solution rises above its pKa. This is a critical consideration for oral drug development, as the compound will encounter a wide range of pH environments in the gastrointestinal tract. A pH-solubility profile should be experimentally determined to inform formulation strategies.

Stability Assessment

Evaluating the chemical stability of a drug candidate is a mandatory step in pharmaceutical development to ensure its quality, safety, and efficacy over its shelf life.[7] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9]

Factors Affecting Stability

Halogenated benzoic acids can be susceptible to various degradation pathways, including:

-

Hydrolysis: The carboxylic acid group itself is generally stable, but the molecule as a whole could be susceptible to hydrolysis under extreme pH and temperature conditions.

-

Photolysis: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light, leading to photodegradation.

-

Oxidation: The molecule may be susceptible to oxidative degradation in the presence of oxidizing agents.

-

Thermal Degradation: Exposure to high temperatures can induce decomposition.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule.[10] These studies involve exposing the compound to conditions more severe than those it would encounter during storage.[9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of 2,5-Difluoro-4-iodobenzoic acid in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions in parallel with a control sample stored under normal conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).

-

Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature.

-

Oxidative Degradation: 3% H2O2 at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at elevated temperature (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. HPLC is the most common technique for this purpose.

Typical HPLC Method Parameters for Halogenated Benzoic Acids:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure that it is not co-eluting with any degradation products.

Data Interpretation and Recommendations

The data generated from solubility and stability studies are integral to the drug development process.

-

Solubility Data: This information guides the selection of appropriate solvents for synthesis and purification, as well as the development of suitable formulations for preclinical and clinical studies. For poorly soluble compounds, enabling formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.

-

Stability Data: The results of forced degradation studies help to identify the critical factors that can affect the compound's stability. This knowledge is used to establish appropriate storage conditions, packaging requirements, and retest periods or shelf life.[7] The degradation profile also informs the analytical control strategy for the drug substance and drug product.

Visualization of Workflows

Experimental Workflow for Solubility Determination

Caption: A typical workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Conceptual Degradation Pathway Analysis

Caption: A conceptual diagram illustrating the process of forced degradation studies to identify potential degradation products.

Conclusion

A comprehensive understanding of the solubility and stability of 2,5-Difluoro-4-iodobenzoic acid is fundamental for its successful application in research and drug development. The methodologies and theoretical considerations outlined in this guide provide a robust framework for the characterization of this and other similar molecules. By systematically evaluating these critical properties, scientists can de-risk development programs, optimize formulations, and ensure the quality and reliability of their research outcomes.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Development of forced degradation and stability indicating studies of drugs—A review.

- A practical guide to forced degradation and stability studies for drug substances.

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2025, March 15).

- 2,5-Difluorobenzoic acid Properties - EPA. (2025, October 15).

- 2,5-Difluorobenzoic acid(2991-28-8) - ChemicalBook.

- Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry.

- Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry - AIP Publishing. (2017, June 14).

- 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem - NIH.

- 2,5-Difluorobenzoic acid CAS#: 2991-28-8 - ChemicalBook.

- SAFETY DATA SHEET - ThermoFisher. (2025, September 6).

- 4,5-Difluoro-2-iodobenzoic acid | 130137-05-2 - Sigma-Aldrich.

- 14 - SAFETY DATA SHEET.

- 2,5-Difluorobenzoic acid | 2991-28-8 - ChemicalBook. (2026, January 13).

- Chlorobenzoic Acids and Derivatives: Analysis of Mixtures by Thin-layer Chromatography* - RSC Publishing.

- 2-5-difluoro-4-2-methoxy-2-oxoethyl-benzoic-acid - MedchemExpress.com.

- Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide - Benchchem.

- Thermochemistry of halogenobenzoic acids as an access to PC-SAFT solubility modeling.

- 4-Iodobenzoic acid - Wikipedia.

- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB.

- Solubility of Benzoic Acid in Organic Solvents | PDF - Scribd. (2015, January 12).

- 3-FLUORO-4-IODOBENZOIC ACID | 825-98-9 - ChemicalBook. (2025, July 14).

- 2,4-Difluoro-5-iodobenzoic acid | 161531-51-7 - MilliporeSigma.

- 130137-05-2|4,5-Difluoro-2-Iodobenzoic acid|BLD Pharm.

- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an - UNT Digital Library. (2013, August 30).

Sources

- 1. 130137-05-2|4,5-Difluoro-2-Iodobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2,4-Difluoro-5-iodobenzoic acid | 161531-51-7 [sigmaaldrich.com]

- 3. 3-FLUORO-4-IODOBENZOIC ACID | 825-98-9 [chemicalbook.com]

- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. onyxipca.com [onyxipca.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pharmtech.com [pharmtech.com]

2,5-Difluoro-4-iodobenzoic acid synthesis from starting materials

An In-Depth Technical Guide to the Synthesis of 2,5-Difluoro-4-iodobenzoic Acid

Introduction

2,5-Difluoro-4-iodobenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine handle, makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials. The iodine atom, in particular, serves as a key functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse molecular fragments.

This guide provides a detailed technical overview of robust and field-proven synthetic strategies for obtaining 2,5-Difluoro-4-iodobenzoic acid. We will delve into the core chemical principles, explain the causality behind experimental choices, and provide detailed protocols for the most effective methods, aimed at researchers, scientists, and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of 2,5-Difluoro-4-iodobenzoic acid can be approached through several distinct pathways. The optimal choice depends on factors such as the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions (e.g., cryogenic temperatures). This guide will focus on two primary, highly effective strategies:

-

Directed Ortho-Metalation (DoM) and Carboxylation: A direct and elegant approach starting from a readily available iodinated precursor.

-

The Sandmeyer Reaction: A classic and reliable multi-step sequence starting from an aromatic amine.

Part 1: Synthesis via Directed Ortho-Metalation (DoM) and Carboxylation

This strategy represents one of the most efficient methods for the regioselective synthesis of 2,5-Difluoro-4-iodobenzoic acid. It leverages the principles of directed ortho-metalation, where existing substituents on an aromatic ring guide a strong base to deprotonate a specific adjacent proton.

Core Principle & Mechanistic Insight

The starting material for this route is 2,5-Difluoroiodobenzene.[1][2] The key to this synthesis is the acidic nature of the proton at the C4 position, which is positioned between a fluorine atom (para) and an iodine atom (ortho). Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases capable of abstracting this specific proton.[3] The reaction is typically performed at very low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.[3][4]

Once the lithiated intermediate is formed, it is a potent nucleophile. Quenching the reaction with an electrophile, in this case, solid carbon dioxide (dry ice), introduces the carboxylic acid group at the C4 position. A final acidic workup protonates the carboxylate salt to yield the desired product. The low temperature required for this reaction is crucial, as the instability of the lithiated species at higher temperatures can lead to unwanted side reactions and decomposition.[4]

Experimental Protocol: Lithiation and Carboxylation

Materials:

-

2,5-Difluoroiodobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Solid Carbon Dioxide (Dry Ice), crushed

-

Hydrochloric Acid (HCl, e.g., 1 M aqueous solution)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,5-Difluoroiodobenzene (1.0 eq).

-

Dissolution: Anhydrous THF is added via cannula or syringe, and the solution is stirred under a nitrogen atmosphere until the starting material is fully dissolved.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the lithiation step.[4]

-

Lithiation: n-Butyllithium (approx. 1.1 eq) is added dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the organolithium species may be indicated by a color change. The mixture is stirred at -78 °C for 1-2 hours.[5]

-

Carboxylation: The flask is charged with an excess of freshly crushed dry ice pellets. The reaction mixture is added slowly to the dry ice (or vice versa). This step is highly exothermic.

-

Quenching and Workup: The reaction is allowed to warm slowly to room temperature as the excess CO₂ sublimes. The resulting mixture is then quenched by the addition of 1 M aqueous HCl, acidifying it to a pH of ~1-2.

-

Extraction: The product is extracted from the aqueous layer with diethyl ether (typically 3 times).

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-Difluoro-4-iodobenzoic acid, which can be further purified by recrystallization.[5]

Data Summary: Lithiation/Carboxylation Route

| Parameter | Value/Condition | Rationale & Notes |

| Starting Material | 2,5-Difluoroiodobenzene | Provides the necessary scaffold and directing groups. |

| Key Reagent | n-Butyllithium (n-BuLi) | Strong base required for deprotonation at the C4 position. |

| Solvent | Anhydrous THF | Aprotic solvent stable at low temperatures; stabilizes the organolithium intermediate.[3] |

| Temperature | -78 °C | Crucial for the stability of the organolithium intermediate and to prevent side reactions.[4] |

| Electrophile | Solid Carbon Dioxide (CO₂) | C1 source for the formation of the carboxylic acid group. |

| Typical Yield | 65-80% | Highly dependent on anhydrous conditions and strict temperature control. |

Synthesis Workflow: Directed Ortho-Metalation

Caption: Workflow for the synthesis of 2,5-Difluoro-4-iodobenzoic acid via DoM.

Part 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of functional groups, including halides, onto an aromatic ring via a diazonium salt intermediate.[6][7] This pathway offers an alternative to organometallic routes, avoiding the need for cryogenic conditions.

Core Principle & Mechanistic Insight

This synthetic route commences with 4-Amino-2,5-difluorobenzoic acid. The synthesis involves two key transformations:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0-5 °C).[8] This converts the amino group into a highly reactive diazonium salt (-N₂⁺).

-

Iodide Displacement: The diazonium group is an excellent leaving group (releasing N₂ gas). In the presence of an iodide source, such as potassium iodide (KI), it is displaced by the iodide ion to form the aryl iodide.[9][10] Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination typically proceeds without a catalyst due to the high nucleophilicity of the iodide ion.[6][9]

The success of this reaction hinges on the instability of the diazonium salt, which must be prepared at low temperatures and used immediately in the subsequent step to prevent decomposition.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

4-Amino-2,5-difluorobenzoic acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Diethyl Ether

Procedure:

-

Acidic Suspension: 4-Amino-2,5-difluorobenzoic acid (1.0 eq) is suspended in a mixture of water and concentrated sulfuric acid in a beaker or flask. The mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.

-

Diazotization: A solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold water is prepared and added dropwise to the acidic suspension. The temperature must be strictly maintained below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (test with starch-iodide paper). The reaction is stirred for an additional 20-30 minutes at 0-5 °C.

-

Iodination: In a separate flask, a solution of potassium iodide (1.2-1.5 eq) in water is prepared. The cold diazonium salt solution is slowly added to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

-

Workup: After cooling, the mixture is treated with a small amount of sodium thiosulfate solution to remove any excess iodine. The solid product is collected by filtration.

-

Purification: The crude solid is washed with cold water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,5-Difluoro-4-iodobenzoic acid.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Directed Ortho-Metalation | Route 2: Sandmeyer Reaction |

| Starting Material | 2,5-Difluoroiodobenzene | 4-Amino-2,5-difluorobenzoic acid |

| Key Steps | 1 (Lithiation & Carboxylation) | 2 (Diazotization & Iodination) |

| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous | Cool (0-5 °C), aqueous medium |

| Key Reagents | n-BuLi (pyrophoric, moisture-sensitive) | NaNO₂, KI, strong acids |

| Scalability | Can be challenging due to temperature control and reagent handling.[4] | Generally robust and scalable. |

| Yield & Purity | Often high yield and very clean, high regioselectivity. | Good yields, but may require more extensive purification. |

| Primary Hazard | Pyrophoric organolithium reagents. | Unstable diazonium salts if not handled correctly. |

Conclusion

The synthesis of 2,5-Difluoro-4-iodobenzoic acid is readily achievable through well-established synthetic methodologies. The Directed Ortho-Metalation route offers a highly efficient and regioselective one-pot procedure, making it an excellent choice for laboratory-scale synthesis, provided the necessary equipment for handling cryogenic and anhydrous reactions is available. For larger-scale preparations or in laboratories where the use of pyrophoric organolithium reagents is less desirable, the Sandmeyer Reaction provides a reliable, albeit multi-step, alternative that utilizes more conventional reaction conditions. The selection of the optimal route will ultimately be guided by the specific constraints and capabilities of the research environment, including starting material availability, scale, and safety considerations.

References

- Wikipedia. (2022, January 21). Sandmeyer reaction.

- ChemicalBook. (2023, March 15).

- ResearchGate.

- Wikipedia. Sandmeyer reaction.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Sigma-Aldrich. 2,5-Difluoroiodobenzene 97 2265-92-1.

- Sigma-Aldrich. 2,5-Difluoroiodobenzene 97 2265-92-1.

- Santa Cruz Biotechnology. 2,5-Difluoroiodobenzene | CAS 2265-92-1 | SCBT.

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- Khan Academy. Sandmeyer reaction (video).

- Organic Syntheses. m-IODOBENZOIC ACID.

- Google Patents.

- Semantic Scholar.

Sources

- 1. 2,5-Difluoroiodobenzene 97 2265-92-1 [sigmaaldrich.com]

- 2. 2,5-Difluoroiodobenzene | CAS 2265-92-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]

- 5. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Strategic Evolution of 2,5-Difluoro-4-iodobenzoic Acid

This guide details the discovery, synthesis evolution, and pharmaceutical utility of 2,5-Difluoro-4-iodobenzoic acid (CAS 501433-01-8). It moves beyond basic catalog definitions to explore the process chemistry challenges of regioselective halogenation and the molecule's role as a linchpin in modern drug discovery, particularly for kinase inhibitors.

Executive Summary

2,5-Difluoro-4-iodobenzoic acid is a specialized organofluorine intermediate that serves as a critical scaffold in medicinal chemistry. Its unique substitution pattern—two fluorine atoms para to each other with an iodine atom positioned for cross-coupling—makes it invaluable for synthesizing metabolically stable drug candidates. Historically difficult to access due to the directing group conflicts of fluorine and carboxyl moieties, its scalable production was unlocked by organometallic "halogen dance" strategies developed in the early 2000s. Today, it functions as a primary gateway to 2,5-difluoro-4-iodoaniline derivatives, essential motifs in next-generation MEK and kinase inhibitors.

Chemical Identity & Structural Significance[1][2]

The strategic value of 2,5-Difluoro-4-iodobenzoic acid lies in its orthogonal reactivity :

-

Iodine (C4): A "soft" handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the attachment of complex heterocycles.

-

Carboxylic Acid (C1): A "hard" handle for amidation, esterification, or Curtius rearrangement to an amine.

-

Difluoro Pattern (C2, C5): The 2,5-substitution confers metabolic resistance (blocking P450 oxidation sites) and modulates the pKa of adjacent functional groups, often improving the bioavailability of the final drug molecule.

| Property | Data |

| CAS Number | 501433-01-8 |

| Molecular Formula | C7H3F2IO2 |

| Molecular Weight | 283.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Reactivity | Li-Halogen Exchange, Pd-Catalyzed Coupling, Decarboxylative Amination |

Discovery & The "Halogen Dance" Revolution

The Challenge of Direct Synthesis

Early attempts to synthesize this molecule via direct electrophilic iodination of 2,5-difluorobenzoic acid failed to achieve high regioselectivity. The carboxyl group (meta-director) and fluorine atoms (ortho/para-directors) create conflicting electronic signals, often leading to mixtures of isomers that are difficult to separate.

The Schlosser Breakthrough (2002)

The definitive synthetic route was established by Manfred Schlosser and Thierry Rausis at EPFL (École Polytechnique Fédérale de Lausanne). They utilized a phenomenon known as the "Halogen Dance" (base-catalyzed halogen migration) and precise lithium-halogen exchange to force the iodine into the thermodynamically or kinetically favored position.

The Route: Instead of iodinating the acid directly, the synthesis starts from 1,4-difluoro-2,5-diiodobenzene .

-

Precursor: 1,4-Difluorobenzene is iodinated to form 1,4-difluoro-2,5-diiodobenzene.[1]

-

Differentiation: Treatment with an organolithium reagent (

-BuLi) effects a selective mono-lithium-iodine exchange. -

Trapping: The resulting lithiated species is quenched with Carbon Dioxide (

).[2]

This method guarantees the 2,5-difluoro-4-iodo substitution pattern because the precursor symmetry dictates the outcome.

Visualization: The Schlosser Pathway

The following diagram illustrates the logic of the Schlosser synthesis compared to the failed direct route.

Caption: The regioselective "Schlosser Route" utilizing lithium-halogen exchange to bypass direct iodination issues.

Role in Drug Discovery[1][2]

Gateway to Fluorinated Anilines

The primary utility of 2,5-difluoro-4-iodobenzoic acid is as a precursor to 2,5-difluoro-4-iodoaniline . This aniline is a "privileged structure" in kinase inhibitor design.

-

Mechanism: The benzoic acid undergoes a Curtius Rearrangement (via acyl azide) to yield the isocyanate, which is hydrolyzed to the aniline.

-

Application: This aniline moiety is chemically similar to the 2-fluoro-4-iodoaniline fragment found in Trametinib (Mekinist), a MEK inhibitor used for melanoma. The addition of the second fluorine (2,5-pattern) is often explored to block metabolic hotspots on the phenyl ring, extending the drug's half-life.

Case Study: SAR240550

Research by Sanofi and others has utilized this intermediate in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and next-generation MEK inhibitors. The iodine handle allows for the attachment of the core pharmacophore (e.g., a benzimidazole or pyridopyrimidine), while the difluoro-phenyl ring sits in the hydrophobic pocket of the enzyme.

Divergent Synthesis Workflow

Caption: Divergent utility of the acid in accessing both biaryl scaffolds and aniline-based kinase inhibitors.

Technical Protocols

Protocol A: Synthesis from 1,4-Difluoro-2,5-diiodobenzene

Based on the methodology of Rausis & Schlosser (Eur. J. Org.[3] Chem. 2002).[3][1][4][5]

Prerequisites:

-

Inert atmosphere (Argon/Nitrogen).

-

Cryogenic cooling (-78°C).[2]

-

Anhydrous solvents (THF).

Step-by-Step Methodology:

-

Preparation: Dissolve 1,4-difluoro-2,5-diiodobenzene (1.0 eq) in anhydrous THF (approx. 10 mL/g). Cool the solution to -78°C using a dry ice/acetone bath.

-

Exchange: Slowly add

-Butyllithium (1.05 eq, 1.6M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.-

Causality: The iodine atom is more polarizable than fluorine, allowing selective Li-I exchange. The 2,5-symmetry ensures that exchanging either iodine leads to the same intermediate.

-

-

Equilibration: Stir at -78°C for 30–60 minutes to ensure complete formation of the phenyllithium species.

-

Quenching: Bubble excess dry Carbon Dioxide (

) gas into the reaction mixture (or pour the mixture onto crushed dry ice) at -78°C. -

Workup: Allow the mixture to warm to room temperature. Quench with 2M HCl to protonate the lithium carboxylate salt.

-

Isolation: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexane/Ethanol or purify via acid-base extraction (dissolve in

, wash with ether, re-acidify aqueous layer to precipitate product).

Yield: Typically 80–90%.

Protocol B: Conversion to 2,5-Difluoro-4-iodoaniline

-

Activation: Reflux 2,5-difluoro-4-iodobenzoic acid with Thionyl Chloride (

) to form the acid chloride. Remove excess -

Azidation: Dissolve residue in acetone/water. Add Sodium Azide (

) at 0°C to form the acyl azide. -

Rearrangement: Heat the acyl azide in Toluene (80–100°C) until nitrogen evolution ceases (formation of isocyanate).

-

Hydrolysis: Add 20% HCl and reflux to hydrolyze the isocyanate to the amine hydrochloride. Neutralize to obtain the free base.

References

-

Rausis, T., & Schlosser, M. (2002).[3][1][5] "The Basicity Gradient-Driven Migration of Iodine: Conferring Regioflexibility on the Substitution of Fluoroarenes." European Journal of Organic Chemistry, 2002(20), 3351–3358. Link

- Marsais, F., et al. (1994). "Directed Metallation of π-Deficient Heterocycles." Tetrahedron, 50(21), 6307-6332.

- Sanofi-Aventis. (2013). "Synthesis of [carboxamido-14C]SAR240550." Journal of Labelled Compounds and Radiopharmaceuticals.

- Vertex Pharmaceuticals. (2008). "Patent WO2008002490: Inhibitors of NaV1.7 Ion Channels.

- GlaxoSmithKline. (2005). "Patent WO2005121142: Pyridopyrimidine derivatives as MEK inhibitors." (Details the structural requirements for Trametinib-like analogs).

Sources

A Theoretical and Computational Guide to the Isomers of 2,5-Difluoro-4-iodobenzoic Acid: Properties and Potential

Abstract

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. The precise arrangement of functional groups on the phenyl ring dictates the molecule's electronic, steric, and pharmacokinetic properties. This in-depth technical guide focuses on the theoretical properties of 2,5-Difluoro-4-iodobenzoic acid and its structural isomers. By leveraging established computational chemistry methodologies, we can predict and analyze the key physicochemical characteristics that influence their potential as drug candidates or advanced materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical framework for understanding these complex molecules, detailing the computational workflows for property prediction and offering insights into the causality behind these theoretical choices.

Introduction: The Significance of Halogenated Benzoic Acids

Halogenated benzoic acids are a class of organic compounds that have garnered significant interest in pharmaceutical and materials science research. The introduction of halogen atoms onto the benzoic acid framework can profoundly alter its physicochemical properties, including acidity (pKa), lipophilicity (logP), and reactivity. Fluorine, in particular, is often incorporated to enhance metabolic stability and binding affinity, while iodine can serve as a heavy atom for crystallographic studies or as a reactive handle for further chemical modifications. The combination of these halogens on a benzoic acid scaffold, as in 2,5-Difluoro-4-iodobenzoic acid, presents a molecule with a unique electronic and steric profile. Understanding the properties of its various isomers is crucial for the rational design of novel compounds with tailored functionalities.

The therapeutic potential of halogenated aromatics is well-documented. For instance, derivatives of fluorinated benzoic acids are key intermediates in the synthesis of potent antibacterial agents, including quinolone and nitroimidazole antibiotics.[1] Furthermore, they are utilized in the development of non-steroidal anti-inflammatory drugs and cardiovascular medications.[1] The specific isomers of di-fluoro-iodo-benzoic acid could offer novel intellectual property and unique biological activities.

This guide will delve into the theoretical methodologies used to predict the properties of these isomers, providing a roadmap for in-silico characterization prior to engaging in resource-intensive synthesis and experimental testing.

Isomers of Difluoro-iodobenzoic Acid

The focus of this guide is 2,5-Difluoro-4-iodobenzoic acid and its closely related positional isomers. The IUPAC name specifies the substitution pattern on the benzoic acid ring. However, to fully explore the chemical space, it is essential to consider other possible arrangements of these three substituents (two fluorine atoms and one iodine atom) around the ring, each of which will exhibit distinct theoretical and, consequently, experimental properties.

Theoretical Methodologies for Property Prediction

The prediction of molecular properties through computational methods is a cornerstone of modern chemical research. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[2][3][4][5]

Geometric Optimization and Vibrational Frequencies

The first step in characterizing any molecule computationally is to determine its most stable three-dimensional structure. This is achieved through geometry optimization. For the isomers of difluoro-iodobenzoic acid, a common and effective approach involves using the B3LYP hybrid functional with a basis set such as 6-311++G(2d,2p).[3][4] The "B3LYP" part refers to the specific combination of exchange and correlation functionals, while the "6-311++G(2d,2p)" designates the basis set that describes the atomic orbitals.

Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.

-

Prediction of Infrared (IR) Spectra: The calculated vibrational frequencies can be used to predict the molecule's IR spectrum, which can be a valuable tool for experimental identification.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are critical to understanding its reactivity and intermolecular interactions. Key parameters that can be calculated using DFT include:

-

Chemical Potential (μ): Related to the molecule's electronegativity.

-

Global Softness (S): A measure of the molecule's polarizability.

-

Fukui Function (f(r)): Indicates the most likely sites for nucleophilic or electrophilic attack.[4][5]

These descriptors provide a quantitative measure of how the different isomeric forms will behave in chemical reactions.

Acidity (pKa) Prediction

The acidity of the carboxylic acid group is a crucial parameter, particularly in a biological context, as it influences a molecule's charge state at physiological pH. The pKa can be predicted computationally by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent continuum model.[6][7]

The workflow for this calculation is as follows:

Caption: Workflow for pKa prediction.

Predicted Properties of 2,5-Difluoro-4-iodobenzoic Acid Isomers

The following tables summarize the kind of theoretical data that would be generated for 2,5-Difluoro-4-iodobenzoic acid and its isomers using the methodologies described above. Note: These are representative tables and the values are illustrative.

Table 1: Predicted Thermodynamic and Electronic Properties

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| 2,5-Difluoro-4-iodobenzoic acid | 0.00 | 2.5 | -6.8 | -1.5 |

| 2,4-Difluoro-5-iodobenzoic acid | +1.2 | 3.1 | -7.0 | -1.7 |

| 3,5-Difluoro-4-iodobenzoic acid | +0.5 | 1.8 | -6.9 | -1.6 |

Table 2: Predicted Acidity

| Isomer | Predicted pKa |

| 2,5-Difluoro-4-iodobenzoic acid | 2.9 |

| 2,4-Difluoro-5-iodobenzoic acid | 2.7 |

| 3,5-Difluoro-4-iodobenzoic acid | 3.1 |

Experimental Protocols for Theoretical Calculations

This section provides a detailed, step-by-step methodology for performing the theoretical calculations described in this guide.

Software and Hardware

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Hardware: A high-performance computing (HPC) cluster is recommended for these calculations.

Step-by-Step Protocol for a Single Isomer

-

Structure Building:

-

Build the 3D structure of the desired isomer using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).

-

-

DFT Geometry Optimization and Frequency Calculation:

-

Create an input file for Gaussian.

-

Specify the B3LYP functional and the 6-311++G(2d,2p) basis set.

-

Use the Opt and Freq keywords in the route section.

-

Run the calculation.

-

Verify the optimized geometry and check for the absence of imaginary frequencies.

-

-

Electronic Property Analysis:

-

From the output of the previous calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Perform a Natural Bond Orbital (NBO) analysis to obtain atomic charges and other electronic structure details.

-

-

pKa Prediction:

-

Create a new input file for the optimized acid structure.

-

Use the same level of theory (B3LYP/6-311++G(2d,2p)).

-

Incorporate a solvent model using the SCRF=(PCM, solvent=water) keyword.

-

Run a single-point energy calculation.

-

Repeat steps 1-4 for the corresponding conjugate base (anion).

-

Calculate the pKa using the appropriate thermodynamic cycle.

-

Caption: Computational workflow for a single isomer.

Conclusion

The theoretical investigation of 2,5-Difluoro-4-iodobenzoic acid and its isomers provides invaluable insights for researchers in drug discovery and materials science. By employing robust computational methods like DFT, it is possible to predict a wide range of physicochemical properties, thereby guiding synthetic efforts and prioritizing candidates for experimental validation. This guide has outlined the fundamental theoretical concepts, presented a clear computational workflow, and highlighted the importance of these in-silico approaches in modern chemical research. The continued synergy between theoretical predictions and experimental work will undoubtedly accelerate the discovery and development of novel, high-value molecules.

References

-

Rocchigiani, L., & Ciancaleoni, G. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. AIP Publishing. [Link]

-

Kroenlein, K. et al. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. Journal of Physical and Chemical Reference Data. [Link]

-

Amador-Balderas, J. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. [Link]

-

Amador-Balderas, J. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PubMed. [Link]

-

Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

-

Emamian, S., et al. (2019). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

-

Kroenlein, K. et al. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids. AIP Publishing. [Link]

-

Held, C., et al. (2015). Thermochemistry of halogenobenzoic acids as an access to PC-SAFT solubility modeling. Thermochimica Acta. [Link]

-

Zherikova, K. V., et al. (2015). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Thermochimica Acta. [Link]

-

PubChem. 2,5-Difluorobenzoic acid. PubChem. [Link]

-

Doc Brown's Chemistry. Isomers of C4H8F2, C4H8Cl2, C4H8Br2 and C4H8I2. Doc Brown's Chemistry. [Link]

-

Zhang, Y., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

-

Chemryt. 2,4-Difluoro-5-iodobenzoic acid. Chemryt. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

EPA. 2,5-Difluorobenzoic acid Properties. EPA. [Link]

- Google Patents. (2009). The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: Properties and Applications of 2,5-Difluoro-4-nitrobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Wikipedia. 4-Iodobenzoic acid. Wikipedia. [Link]

-

Wang, Y., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to 2,5-Difluoro-4-iodobenzoic Acid: Commercial Availability, Supplier Analysis, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,5-Difluoro-4-iodobenzoic acid, a critical building block for researchers, scientists, and professionals in drug development. Beyond a simple catalog of suppliers, this document delves into the compound's strategic importance in medicinal chemistry, offers a comparative analysis of its commercial availability, and presents detailed, field-proven protocols for its application in key synthetic transformations. The guide is designed to equip researchers with the necessary information to source, verify, and effectively utilize this versatile reagent in their discovery workflows, ensuring both efficiency and scientific integrity.

Introduction: The Strategic Importance of 2,5-Difluoro-4-iodobenzoic Acid in Medicinal Chemistry

2,5-Difluoro-4-iodobenzoic acid is a substituted aromatic carboxylic acid that has gained significant traction as a valuable scaffold and intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. Its utility stems from the unique interplay of its three key structural features:

-

The Carboxylic Acid Group: This functional group serves as a primary handle for amide bond formation, one of the most common and fundamental reactions in medicinal chemistry for linking molecular fragments.[1][2]

-

The Iodine Atom: The carbon-iodine bond is relatively weak, making the iodo-substituent an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[3] This reactivity allows for the facile and predictable introduction of diverse aryl, heteroaryl, or alkyl groups at this position. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl >> F.[3]

-

The Difluoro Substitution Pattern: The two fluorine atoms exert a powerful influence on the molecule's electronic properties. As highly electronegative atoms, they can significantly lower the pKa of the carboxylic acid, potentially influencing binding interactions in a biological target. Furthermore, the introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate the conformation of a molecule.

This combination of a versatile coupling handle (iodine), a key linking group (carboxylic acid), and strategically placed metabolic modulators (fluorine) makes 2,5-Difluoro-4-iodobenzoic acid a highly sought-after building block for constructing novel chemical entities with therapeutic potential.

Commercial Availability and Supplier Landscape

2,5-Difluoro-4-iodobenzoic acid is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale process development. The compound is typically sold as a crystalline solid with purity levels of 97% or higher. When selecting a supplier, researchers should consider not only the cost but also the available purity grades, lot-to-lot consistency, and the quality of accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of prominent suppliers. Please note that availability and product specifications are subject to change and should be verified directly with the supplier.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 130137-05-2 | ≥97% | 1g, 5g, etc. | Offers a range of products from various partners like Fluorochem. |

| Thermo Fisher Scientific (Alfa Aesar, Acros Organics) | 130137-05-2 | Varies by brand | Gram to bulk scale | Wide distribution network and multiple brands available.[4] |

| TCI Chemicals | 130137-05-2 | >98% (Typical) | Gram to bulk scale | Known for high-purity reagents for organic synthesis. |

| AChemBlock | 501433-05-2 (isomer) | 95%[5] | Custom quote | Offers this and related structural isomers.[5] |

| AK Scientific, Inc. | 130137-05-2 | Not specified | Research quantities | All products are for research and development use only.[6] |

| BLD Pharm | 130137-05-2 | Not specified | Research quantities | Provides online access to technical documentation.[7] |

This table is for illustrative purposes. Researchers are advised to consult supplier websites for the most current information.

Quality Control and Compound Verification

Before its inclusion in any synthetic workflow, it is imperative to verify the identity and purity of the received 2,5-Difluoro-4-iodobenzoic acid. While suppliers provide a Certificate of Analysis, independent verification provides an extra layer of confidence.

Recommended QC Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire a proton NMR spectrum on a standard NMR spectrometer (400 MHz or higher is recommended).

-

Analysis: Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the aromatic protons. The presence of significant unexpected peaks may indicate impurities.

Expected Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₇H₃F₂IO₂ |

| Molecular Weight | 284.00 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | ~151-152°C (Varies slightly by supplier and purity)[8] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.8 (s, 1H, COOH), 8.0-8.2 (m, 1H, Ar-H), 7.7-7.9 (m, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ ~164 (C=O), and complex aromatic signals influenced by F and I |

Key Synthetic Applications and Protocols

The true value of 2,5-Difluoro-4-iodobenzoic acid is realized in its application. Below are two fundamental, field-proven protocols that leverage its key functional groups.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is highly susceptible to oxidative addition to a Palladium(0) catalyst, making this compound an ideal substrate for Suzuki-Miyaura coupling. This reaction is a powerful tool for forming C(sp²)-C(sp²) bonds.

Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,5-Difluoro-4-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[3]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable ligand (e.g., SPhos, XPhos, or PPh₃, 2-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract the product into the organic layer.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide, a key linkage in many pharmaceutical agents. Carbodiimide-mediated coupling is a common and effective method.[2][10]

Workflow: Amide Coupling

Caption: General workflow for carbodiimide-mediated amide bond formation.

Detailed Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 2,5-Difluoro-4-iodobenzoic acid (1.0 equiv) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Reagent Addition: Add the desired amine (1.1 equiv), a coupling reagent such as HATU (1.1 equiv) or EDC·HCl (1.2 equiv) with an additive like HOBt (1.2 equiv), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).[10][11] The addition is often performed at 0 °C to control the initial exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), a weak base (e.g., saturated NaHCO₃), and brine.[10]

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 2,5-Difluoro-4-iodobenzoic acid.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[12] Avoid inhalation of dust and direct contact with skin and eyes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents.

Always consult the most recent Safety Data Sheet (SDS) from your supplier for complete and detailed safety information before use.[12][13][14]

Conclusion

2,5-Difluoro-4-iodobenzoic acid stands out as a strategically designed and highly versatile building block for modern organic synthesis and drug discovery. Its commercial availability from numerous reputable suppliers, combined with its predictable reactivity in both cross-coupling and amidation reactions, makes it an invaluable tool for medicinal chemists. By following the guidelines and protocols outlined in this guide, researchers can confidently source, verify, and implement this compound to accelerate the synthesis of novel molecular entities and advance their research programs.

References

- Due-Hansen, M. E., et al. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry - RSC Publishing.